molecular formula C8H13N3O2 B12469075 1-tert-butyl-3-methyl-4-nitro-1H-pyrazole

1-tert-butyl-3-methyl-4-nitro-1H-pyrazole

Cat. No.: B12469075
M. Wt: 183.21 g/mol
InChI Key: UEGWOEOCRLJWFC-UHFFFAOYSA-N
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Description

1-tert-butyl-3-methyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-methyl-4-nitro-1H-pyrazole typically involves the condensation of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine using catalysts such as copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate . This method is advantageous due to its efficiency and the high yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent quality and yield. The use of heterogeneous catalysts like Amberlyst-70 can also be beneficial for industrial applications due to their eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-3-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

1-tert-butyl-3-methyl-4-nitro-1H-pyrazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-tert-butyl-3-methyl-4-nitro-1H-pyrazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl and nitro groups enhances its stability and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1-tert-butyl-3-methyl-4-nitropyrazole

InChI

InChI=1S/C8H13N3O2/c1-6-7(11(12)13)5-10(9-6)8(2,3)4/h5H,1-4H3

InChI Key

UEGWOEOCRLJWFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

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